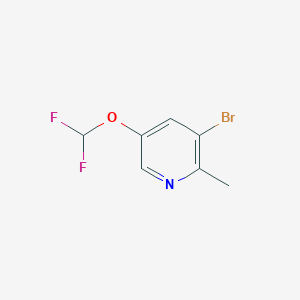
3-Bromo-5-difluoromethoxy-2-methylpyridine
説明
3-Bromo-5-difluoromethoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-5-difluoromethoxy-2-methylpyridine is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article synthesizes available research findings, detailing its biological activity, structure-activity relationships (SAR), and potential therapeutic uses.
This compound is characterized by the following structural features:
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 220.03 g/mol
- Chemical Structure : The compound contains a pyridine ring substituted with bromine and difluoromethoxy groups, which contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antitumor activity. This compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.
- Mechanism of Action : The antitumor properties are attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have shown inhibition of BRAF(V600E) and EGFR kinases, critical in many cancers .
- Case Studies : In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds with similar structures demonstrated enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, indicating a synergistic effect .
Anti-inflammatory and Analgesic Effects
Pyridine derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro.
- Research Findings : A study on related compounds indicated that they could significantly lower levels of pro-inflammatory cytokines in cell cultures .
- Potential Applications : The anti-inflammatory activity opens avenues for developing treatments for conditions such as arthritis and chronic pain syndromes.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of pyridine derivatives have highlighted their ability to enhance cognitive function and protect against neurodegenerative diseases.
- Cognitive Enhancement : Compounds similar to this compound have been shown to improve cognitive abilities in animal models, suggesting possible applications in treating dementia or Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against kinase targets |
| Alteration of methoxy group | Enhanced solubility and bioavailability |
| Variation in alkyl substituents | Improved selectivity towards specific receptors |
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Toxicity studies reveal that certain derivatives may exhibit cytotoxic effects at high concentrations; thus, dosage optimization is essential for therapeutic applications.
特性
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-6(8)2-5(3-11-4)12-7(9)10/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCYOFPMFBJIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807115-83-8 | |
| Record name | 3-bromo-5-(difluoromethoxy)-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















